Saturation State: 2,3-Dihydrobenzofuran vs. Fully Aromatic Benzofuran Core — Impact on Lipophilicity and 3D Conformation
The target compound bears a 2,3-dihydrobenzofuran (coumaran) core, which is partially saturated at the furan ring. This distinguishes it from the fully aromatic benzofuran analog 1-(1-benzofuran-2-ylcarbonyl)piperidin-4-amine. At the parent scaffold level, 2,3-dihydrobenzofuran has a measured/calculated LogP of 2.16 (ALOGPS) compared to benzofuran's LogP of 2.67 [1][2], representing a ΔLogP of approximately −0.5 log units. The saturation introduces an sp³-hybridized carbon at position 2, breaking the complete planarity of the benzofuran system and creating a chiral center (the 2-position in the target compound is stereogenic), which directly impacts molecular shape, target complementarity, and metabolic vulnerability [3].
| Evidence Dimension | Scaffold lipophilicity (LogP of parent core) |
|---|---|
| Target Compound Data | 2,3-Dihydrobenzofuran scaffold: LogP = 2.16 (ALOGPS) |
| Comparator Or Baseline | Benzofuran scaffold: LogP = 2.67 (experimental, Hansch et al.) |
| Quantified Difference | ΔLogP ≈ −0.51 (2,3-dihydrobenzofuran is less lipophilic) |
| Conditions | ALOGPS computational prediction for 2,3-dihydrobenzofuran; Experimental log Kow for benzofuran from Hansch et al. 1995 |
Why This Matters
A ~0.5 LogP reduction at the scaffold level translates to measurably improved aqueous solubility and a different metabolic clearance profile, which is critical when selecting a building block for lead optimization where aromatic benzofurans frequently encounter solubility-limited exposure and oxidative metabolic soft spots .
- [1] FoodB (FooDB). 2,3-Dihydrobenzofuran (FDB111651). ALOGPS logP: 2.16; logS: −1.7. Accessed May 2026. View Source
- [2] PubChem. Benzofuran (CID 9223). Log Kow = 2.67 (Hansch C et al., 1995). Accessed May 2026. View Source
- [3] Zhao Q et al. Radical α-addition involved electrooxidative [3+2] annulation of phenols and electron-deficient alkenes. Chem Sci. 2020;11:3909-3913. Confirms 2,3-dihydrobenzofurans constitute core skeletons of numerous natural products and bioactive molecules. View Source
